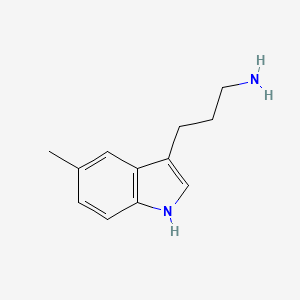

3-(5-Methyl-3-indolyl)-1-propanamine

Descripción

General Overview of Indole (B1671886) and Tryptamine (B22526) Derivatives in Chemical Biology

The indole core, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of immense importance in chemical biology. researchgate.netnih.gov This aromatic heterocyclic system is found in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a host of critical biomolecules. nih.gov Substituted indoles are integral components of vital neurotransmitters and hormones, including serotonin (B10506) and melatonin, which regulate mood, sleep-wake cycles, and various physiological processes. nih.govnih.gov

The versatility of the indole scaffold has made it a focal point for drug discovery, with its derivatives exhibiting a remarkably broad spectrum of pharmacological activities. researchgate.netchula.ac.th Researchers have extensively demonstrated that compounds containing the indole nucleus can possess anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties, among others. researchgate.netchula.ac.th The ability of the indole framework to mimic the structure of peptides and bind to diverse biological targets, such as enzymes and receptors, underpins its success as a foundational structure in the development of new therapeutic agents. researchgate.netchula.ac.th

Tryptamines, characterized by an indole ring with an ethylamine side chain at the third position, represent a significant subclass of indole derivatives. nih.gov This family includes the aforementioned serotonin as well as other endogenous neuromodulators. nih.gov The tryptamine structure itself is a frequent building block for the synthesis of biologically active compounds, highlighting the importance of the indolethylamine backbone in molecular interactions within biological systems. nih.gov

| Biological Activity | Description | Example Application Areas |

|---|---|---|

| Anticancer | Inhibit the growth and proliferation of cancer cells through various mechanisms, including targeting tubulin polymerization. researchgate.net | Oncology |

| Antimicrobial | Exhibit activity against a range of pathogens, including multidrug-resistant bacteria, by disrupting membranes or inhibiting biofilm formation. researchgate.net | Infectious Diseases |

| Anti-inflammatory | Modulate inflammatory pathways in the body. researchgate.net | Immunology, Rheumatology |

| Antiviral | Show potential in inhibiting viral replication and activity. chula.ac.th | Virology |

| Antifungal | Demonstrate efficacy against various fungal strains. researchgate.netchula.ac.th | Mycology, Infectious Diseases |

| Neuroregulatory | Act on the central nervous system, influencing neurotransmitter systems. Tryptamine derivatives like serotonin are prime examples. nih.govnih.gov | Neuroscience, Psychiatry |

Structural Context of the 3-(5-Methyl-3-indolyl)-1-propanamine Scaffold within Indole Chemistry

The chemical structure of this compound is defined by three key features built upon the foundational indole nucleus. The indole itself is an aromatic bicyclic structure with a specific numbering system that dictates the position of substituents.

The Indole Core : This is the fundamental scaffold, a flat, bicyclic aromatic compound.

A Methyl Group at Position 5 : The benzene portion of the indole ring is substituted with a methyl (-CH₃) group at the C5 position.

A Propanamine Chain at Position 3 : The pyrrole ring of the indole is substituted at the C3 position with a three-carbon alkyl chain terminating in an amine group (-CH₂-CH₂-CH₂-NH₂). This is known as a propanamine or 3-aminopropyl group.

This specific arrangement of substituents places the compound within the broad family of substituted tryptamine analogs. However, a crucial distinction exists. The classic tryptamine scaffold features a two-carbon (ethyl) amine side chain at the C3 position. In contrast, this compound is a homolog, meaning it differs by a repeating unit—in this case, an additional methylene (B1212753) (-CH₂) group in the side chain. This extension of the alkyl chain from two to three carbons fundamentally alters the molecule's spatial dimensions and flexibility, which can have profound effects on its biological activity and receptor-binding profile.

| Compound Name | Core Scaffold | Substituent at C3 | Substituent at C5 | Side Chain Length |

|---|---|---|---|---|

| Indole | Indole | -H | -H | N/A |

| Tryptamine | Indole | -CH₂-CH₂-NH₂ (Ethanamine) | -H | 2 Carbons |

| This compound | Indole | -CH₂-CH₂-CH₂-NH₂ (Propanamine) | -CH₃ (Methyl) | 3 Carbons |

Significance of the Indolylpropanamine Motif in Preclinical Research

In preclinical research, the systematic modification of known bioactive scaffolds is a fundamental strategy for drug discovery. The indolylpropanamine motif represents a deliberate structural variation of the naturally prevalent indolylethylamine (tryptamine) framework. The decision to synthesize and investigate compounds like this compound is driven by the goal of exploring structure-activity relationships (SAR).

The primary significance of the indolylpropanamine motif lies in its potential to modulate the pharmacological properties of the parent tryptamine structure. By extending the side chain by a single carbon, researchers can investigate several key parameters:

Receptor Affinity and Selectivity : The length and flexibility of the side chain connecting the indole ring to the basic amine group are critical determinants of how a molecule fits into a receptor's binding pocket. Altering this length can change binding affinity and selectivity for different receptor subtypes.

Pharmacokinetic Properties : Changes in molecular structure, including the addition of a methylene group, can influence properties such as lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) profiles.

Novel Biological Activity : While tryptamines have well-documented biological roles, their homologs may interact with biological targets in novel ways, potentially leading to new therapeutic applications.

Given the vast range of activities demonstrated by indole derivatives, the indolylpropanamine scaffold is a logical candidate for investigation in various preclinical models. researchgate.net Research into such compounds allows scientists to probe the specific spatial requirements of biological receptors and enzymes, contributing valuable knowledge to the field of medicinal chemistry and aiding in the rational design of new drug candidates.

Historical Academic Trajectories in Indolylpropanamine Research

The academic pursuit of compounds like this compound is a direct result of a long historical trajectory in chemical and pharmacological research. This journey began with the foundational work on the indole nucleus itself.

The story of indole chemistry started in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole from oxindole (B195798), and by 1869, he had proposed its correct chemical structure. nih.gov For decades, research focused on indoles as components of dyes and natural products.

A significant shift occurred in the 1930s when interest in indole intensified due to the discovery that the indole nucleus is a core component of many essential alkaloids, including the amino acid tryptophan. nih.gov This realization opened the door to understanding the biological significance of indole compounds, leading to the identification and study of tryptamine and its derivatives, such as the neurotransmitter serotonin, in the mid-20th century.

Following the discovery of these endogenously active tryptamines, a new phase of academic research began: the synthetic exploration of non-natural analogs. Medicinal chemists started to systematically modify the tryptamine structure to understand how structural changes would impact biological function. This involved adding substituents to the indole ring and, crucially, altering the length and composition of the side chain. The synthesis of indolylpropanamines is a logical extension of this work, representing an effort to map the chemical space around the privileged indole scaffold. This ongoing academic endeavor continues to generate novel molecules with the aim of discovering new biological probes and potential therapeutic leads.

| Time Period | Key Development | Significance |

|---|---|---|

| 1866 | Adolf von Baeyer first synthesizes indole. nih.gov | Marks the beginning of indole chemistry. |

| 1869 | The chemical structure of indole is proposed. nih.gov | Provides the foundational understanding for future synthesis. |

| 1930s | Intensified interest in indole as a core component of important alkaloids like tryptophan. nih.gov | Shifts the focus of research from dyes to biological function. |

| Mid-20th Century | Discovery and study of biologically active tryptamines (e.g., serotonin). | Establishes the critical role of indole derivatives in neurobiology and physiology. |

| Late 20th Century - Present | Systematic synthetic modification of the indole and tryptamine scaffolds in academic and industrial research. | Leads to the exploration of homologs like indolylpropanamines to probe structure-activity relationships and discover new drug candidates. |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(5-methyl-1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-4-5-12-11(7-9)10(8-14-12)3-2-6-13/h4-5,7-8,14H,2-3,6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFESEJGQXUWYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Indolylpropanamines

Established and Emerging Synthetic Routes to Indolylpropanamine Core Structures

The construction of the 3-(5-Methyl-3-indolyl)-1-propanamine scaffold can be approached by first forming the 5-methylindole (B121678) core, followed by the introduction and modification of the 3-propanamine side chain.

Multi-Component Reactions for Indole (B1671886) Ring Formation

Multi-component reactions (MCRs) offer an efficient pathway to construct the indole nucleus from simple precursors in a single step. nih.govnih.govrsc.orgarkat-usa.org A prominent example is the Fischer indole synthesis, a classic and widely used method for preparing substituted indoles. wikipedia.orgthermofisher.comtestbook.comresearchgate.net This reaction involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.comtestbook.com For the synthesis of the 5-methylindole core, 4-methylphenylhydrazine (B1211910) would be reacted with a suitable carbonyl compound. The reaction can be catalyzed by Brønsted acids like HCl and H2SO4, or Lewis acids such as zinc chloride. wikipedia.orgtestbook.com

A plausible MCR approach for the direct synthesis of a precursor to this compound could involve a variation of the Fischer indole synthesis or other indole-forming MCRs. For instance, a one-pot reaction of 4-methylphenylhydrazine, an aldehyde, and an isocyanide could potentially lead to a functionalized indole that can be converted to the target compound. nih.gov

Table 1: Examples of Multi-Component Reactions for Indole Synthesis

| Reaction Name | Reactants | Catalyst | Key Features |

| Fischer Indole Synthesis | (Substituted) Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acid | High versatility and applicability for substituted indoles. wikipedia.orgthermofisher.comtestbook.com |

| Ugi-type Reactions | Indole derivative, Isocyanide, Aldehyde, Acid | - | Can incorporate the indole nucleus into complex scaffolds. arkat-usa.org |

| Copper-catalyzed MCR | 2-Methylindole, Aromatic aldehydes, Dienophiles | CuSO4 | Efficient synthesis of complex carbazole (B46965) structures from simple indoles. nih.gov |

Strategies for Constructing the Propanamine Side Chain

Once the 5-methylindole core is obtained, the next critical step is the introduction of the 3-propanamine side chain. Several strategies can be employed for this transformation.

One common method involves the alkylation of 5-methylindole at the C3 position . acs.org This can be achieved by reacting 5-methylindole with a three-carbon electrophile containing a masked amino group, such as N-(3-bromopropyl)phthalimide. The subsequent removal of the phthalimide (B116566) protecting group with hydrazine (B178648) yields the desired propanamine side chain. chemicalbook.com

Another approach is the Grignard reaction . askfilo.comnih.govrsc.orgresearchgate.netyoutube.com 5-Methylindole can be converted to its Grignard reagent, indolylmagnesium bromide, which can then react with a suitable three-carbon electrophile. Alternatively, a Grignard reagent can be added to an indole-3-carboxaldehyde (B46971) derivative, followed by further functional group manipulations to yield the propanamine chain. For example, the reaction of a Grignard reagent with indole-3-propanal would form a secondary alcohol that can be converted to the amine. askfilo.comyoutube.com

Hydroformylation of a 5-methyl-3-vinylindole precursor is another potential route. google.comnih.govwiley-vch.deresearchgate.nettamu.edu This reaction introduces a formyl group and a hydrogen atom across the double bond, which can then be converted to the propanamine side chain through reductive amination.

A summary of potential synthetic strategies for the propanamine side chain is presented below:

Friedel-Crafts acylation with acryloyl chloride followed by reduction and amination.

Mannich reaction with formaldehyde (B43269) and a suitable amine, followed by chain extension. arkat-usa.org

Reduction of an indole-3-propanenitrile derivative, which can be synthesized by the reaction of 5-methylindole with acrylonitrile.

Reduction of an indole-3-propanamide derivative.

Catalytic reduction of a 3-(3-nitropropyl)-5-methylindole intermediate. mdpi.com

Metal-Catalyzed Approaches in Indole Derivative Synthesis

Transition metal catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for the formation and functionalization of indole rings. mdpi.comresearchgate.netresearchgate.net Palladium-catalyzed reactions are particularly prominent in indole chemistry. mdpi.com For instance, the Buchwald-Hartwig amination can be used to form the indole nitrogen bond, while Suzuki and Sonogashira cross-coupling reactions can be employed to introduce substituents at various positions of the indole ring. nih.gov

In the context of synthesizing this compound, metal catalysis can be applied in several ways:

Palladium-catalyzed cross-coupling reactions can be used to introduce the propanamine side chain or a precursor to it at the 3-position of a pre-functionalized 5-methylindole. mdpi.com

Ruthenium-catalyzed alkylation of indoles with alcohols provides a greener alternative for introducing the side chain. researchgate.net

Rhodium-catalyzed hydroformylation of 5-methyl-3-vinylindole can be a key step in constructing the propanal precursor to the propanamine side chain. tamu.edu

Table 2: Metal-Catalyzed Reactions in Indole Synthesis

| Metal Catalyst | Reaction Type | Application |

| Palladium | Cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Formation of C-C and C-N bonds for indole functionalization. mdpi.comnih.gov |

| Ruthenium | Borrowing Hydrogen/Hydrogen Autotransfer | C3-alkylation of indoles with alcohols. researchgate.net |

| Rhodium | Hydroformylation | Conversion of alkenes to aldehydes. tamu.edu |

| Zinc | Lewis Acid Catalysis | Regioselective C3-alkylation of indoles. acs.org |

Electrochemical Methods for Indole Functionalization

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical reagents for the functionalization of organic molecules. mdpi.com The electrochemical oxidation of 5-substituted indoles at a platinum electrode has been shown to result in the formation of redox-active films. rsc.org While this particular study focused on polymerization, the underlying principles of electrochemical activation of the indole ring can be harnessed for synthetic purposes.

For the synthesis of this compound, an electrochemical approach could involve the anodic oxidation of 5-methylindole to generate a reactive intermediate, which could then be trapped by a suitable nucleophile to introduce the propanamine side chain or a precursor. This method could potentially offer high regioselectivity and avoid the use of harsh reagents.

Biocatalytic Innovations in Indolylpropanamine Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, providing highly selective and environmentally friendly methods for the construction of complex molecules. nih.govnih.govmdpi.commdpi.comresearchgate.net Enzymes such as transaminases, imine reductases, and monoamine oxidases are particularly useful for the synthesis of chiral amines. mdpi.commdpi.comresearchgate.net

In the synthesis of this compound, biocatalysis could be employed in several ways:

Enzymatic reductive amination of a corresponding ketone precursor (3-(5-methyl-1H-indol-3-yl)propan-2-one) using an imine reductase or a transaminase could directly yield the target amine. mdpi.com

A Pictet-Spenglerase could potentially be engineered to catalyze the cyclization of a tryptamine (B22526) derivative with an appropriate aldehyde, which could be a route to related indole structures. mdpi.com

Engineered cytochrome P450 enzymes have been used for intramolecular C-H amination to construct indolines, showcasing the potential for enzymatic C-H functionalization in indole chemistry. nih.gov

The use of biocatalysis can offer significant advantages in terms of stereoselectivity, which is often a critical parameter for the biological activity of indolylpropanamine derivatives.

Derivatization and Functionalization Strategies

Further derivatization of this compound can be achieved through various chemical transformations targeting the primary amine, the indole nitrogen, or the aromatic ring.

N-Alkylation or N-acylation of the primary amine can be readily accomplished using standard methods to introduce a wide range of substituents.

The indole nitrogen can be alkylated or protected with various groups to modify the electronic properties of the indole ring.

Electrophilic aromatic substitution on the indole ring, such as halogenation or nitration, can introduce additional functional groups, although the regioselectivity would be influenced by the existing substituents.

These derivatization strategies allow for the synthesis of a diverse library of compounds based on the this compound scaffold for further investigation.

Alkylation and Acylation Reactions on the Amine Moiety

The primary amine group of this compound is a key site for functionalization through alkylation and acylation reactions. These modifications can significantly alter the compound's physicochemical properties.

Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through various methods. Reductive amination, a common and efficient one-pot procedure, involves the reaction of the primary amine with aldehydes or ketones in the presence of a reducing agent. This method is widely used for the synthesis of N-alkylated and N,N-dialkylated tryptamine derivatives.

Acylation: The amine moiety readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. For instance, N-acylation of tryptamines can be achieved using coupling reagents. frontiersin.org Sustainable protocols for the synthesis of N-acyl tryptamines have been developed, highlighting the importance of these derivatives. frontiersin.org

A representative acylation reaction is the synthesis of N-acetyl-3-(5-methyl-3-indolyl)-1-propanamine, where the parent amine is treated with acetic anhydride (B1165640) or acetyl chloride. The resulting amide often exhibits altered biological and physical characteristics compared to the parent amine.

Table 1: Examples of Alkylation and Acylation Products

| Parent Compound | Reagent | Product |

|---|---|---|

| This compound | Formaldehyde/Reducing Agent | N,N-Dimethyl-3-(5-methyl-3-indolyl)-1-propanamine |

| This compound | Acetic Anhydride | N-Acetyl-3-(5-methyl-3-indolyl)-1-propanamine |

Reduction Reactions and Their Applications

Reduction reactions involving the indole nucleus of indolylpropanamines can lead to the formation of indoline (B122111) structures. The catalytic reduction of the indole moiety is a significant transformation. For example, the synthesis of indoles can be achieved through the catalytic reduction of o-nitrobenzyl cyanides. acs.org Furthermore, asymmetric synthesis of indolines can be accomplished by the catalytic enantioselective reduction of 3H-indoles, offering a metal-free approach to optically active indolines. organic-chemistry.org

These reduction processes can be valuable in synthetic strategies aiming to modify the electronic and conformational properties of the parent molecule. The conversion of the aromatic indole ring to the saturated indoline ring can have a profound impact on the molecule's biological activity.

Regioselective Modifications of the Indole Nucleus

The indole ring system is susceptible to electrophilic substitution, with the C3 position being the most reactive site. However, in 3-substituted indoles like this compound, electrophilic attack occurs at other positions of the indole nucleus. The nature of the electrophile and the substituents already present on the ring direct the regioselectivity of these reactions.

For 5-substituted indoles, electrophilic substitution can occur at the C4, C6, and C7 positions. niscpr.res.in The methyl group at the C5 position of this compound is an electron-donating group, which activates the benzene (B151609) portion of the indole ring towards electrophilic attack. Kinetic studies of electrophilic substitution on 5-substituted indoles have provided insights into the reactivity of these compounds. rsc.org

Common regioselective modifications include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) at specific positions on the indole ring.

Nitration: Introduction of a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

Formylation: Introduction of a formyl group, typically at the C2 or C4 position, which can serve as a precursor for more complex side chains.

The ability to selectively functionalize the indole nucleus is critical for the synthesis of diverse analogs of this compound.

Exploration of Isosteric Mimics and Scaffold Modifications

Isosteric replacement is a strategy in medicinal chemistry where an atom or a group of atoms is replaced by another with similar steric and electronic properties. In the context of indolylpropanamines, this can involve replacing the indole core with other heterocyclic systems. This approach, known as scaffold hopping, is a powerful tool for the discovery of novel chemotypes. nih.govrsc.orgacs.org

Examples of isosteric mimics for the indole nucleus include:

Benzimidazoles nih.gov

Azaindoles

These scaffold modifications can lead to compounds with altered pharmacological profiles, potentially improving properties such as potency, selectivity, and metabolic stability.

Green Chemistry Principles and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. tandfonline.comtandfonline.comresearchgate.net This is particularly relevant for the synthesis of indole derivatives, which are often produced on a large scale for various applications.

Green chemistry approaches for the synthesis of indolylpropanamines and related compounds focus on several key principles: tandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or ionic liquids.

Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste. rsc.orgrsc.orgacs.org Enzymes, for instance, can catalyze reactions under mild conditions with high selectivity. rsc.orgrsc.orgchemistryviews.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. tandfonline.comtandfonline.com

Biocatalysis has emerged as a powerful tool for the sustainable synthesis of tryptamine analogs. chemistryviews.orgresearchgate.net Enzymes such as tryptophan synthase and tryptophan decarboxylase can be used to produce a variety of tryptamines from simple indole precursors under mild, aqueous conditions. chemistryviews.org These chemo-enzymatic strategies offer efficient and environmentally friendly routes to these valuable compounds. rsc.orgrsc.org

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Indole Derivatives

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvents | Often rely on volatile and hazardous organic solvents. | Emphasize the use of water, ethanol, or solvent-free conditions. researchgate.net |

| Catalysts | May use stoichiometric amounts of harsh reagents. | Utilize catalytic amounts of reusable catalysts, including enzymes. rsc.orgrsc.orgacs.org |

| Energy | Often require high temperatures and long reaction times. | Employ energy-efficient methods like microwave heating. tandfonline.comtandfonline.com |

| Waste | Can generate significant amounts of chemical waste. | Designed to minimize waste through high atom economy and catalysis. |

The adoption of green chemistry principles in the synthesis of this compound and its derivatives is crucial for minimizing the environmental impact of chemical manufacturing and promoting a more sustainable chemical industry.

Biosynthesis and Metabolic Pathways of Indole and Tryptamine Derivatives

Natural Product Biosynthetic Pathways Involving Indole (B1671886) Scaffolds

The journey from primary metabolism to the specialized structure of 3-(5-Methyl-3-indolyl)-1-propanamine begins with a common amino acid and involves a cascade of enzymatic reactions that build upon the foundational indole scaffold.

The biosynthetic pathway of tryptamine (B22526) and its derivatives universally originates from the aromatic amino acid L-tryptophan. nih.gov Tryptophan serves as the fundamental building block, providing the characteristic indole ring system that is the hallmark of this class of compounds. The initial and rate-limiting step in the formation of tryptamine is the decarboxylation of tryptophan, a reaction catalyzed by the enzyme tryptophan decarboxylase. nih.govwikipedia.org This enzymatic process removes the carboxyl group from the alpha-carbon of tryptophan, yielding tryptamine. wikipedia.org

The biosynthesis of the parent compound, tryptamine, is a crucial prerequisite for the formation of this compound. While the direct biosynthetic pathway for the 5-methylated derivative has not been fully elucidated, it is hypothesized to proceed via the methylation of a tryptamine precursor. This methylation step would be catalyzed by a specific methyltransferase enzyme, which attaches a methyl group to the C5 position of the indole ring. S-adenosyl-L-methionine (SAM) is the universal biological methyl group donor for such reactions. nih.govwikipedia.org

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor | Role |

|---|---|

| L-Tryptophan | The primary precursor, providing the indole scaffold. |

| Tryptamine | Formed by the decarboxylation of tryptophan, it is the immediate precursor to many tryptamine derivatives. |

| S-Adenosyl-L-methionine (SAM) | The universal methyl group donor for the methylation of the indole ring. nih.govwikipedia.org |

The structural diversification of the indole scaffold is accomplished by a suite of specialized enzymes. These biocatalysts exhibit remarkable specificity and efficiency in catalyzing a wide range of chemical transformations.

Prenyltransferases are a class of enzymes that catalyze the attachment of isoprenoid precursors, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to a variety of acceptor molecules, including indole derivatives. nih.govnih.gov This process, known as prenylation, significantly increases the structural complexity and biological activity of the parent molecule. chapman.edu Fungal indole prenyltransferases, for instance, are known to catalyze the prenylation of tryptophan-containing molecules at various positions on the indole ring, leading to a diverse array of prenylated indole alkaloids. nih.gov The enzyme FtmPT1 from Aspergillus fumigatus catalyzes the C-2 prenylation of brevianamide (B1173143) F, a diketopiperazine derived from tryptophan. nih.gov While not directly involved in the biosynthesis of the methyl group in this compound, prenyltransferases exemplify the enzymatic strategies employed to modify the core indole structure.

Flavin-dependent monooxygenases (FMOs) are a versatile class of enzymes that catalyze the monooxygenation of a wide range of substrates, including nitrogen- and sulfur-containing compounds. nih.govmdpi.com In the context of indole alkaloid biosynthesis, FMOs can be involved in various oxidative transformations, such as hydroxylation and epoxidation. nih.gov These modifications can be crucial for the subsequent cyclization or rearrangement reactions that lead to the final product. FMOs utilize a flavin cofactor, typically flavin adenine (B156593) dinucleotide (FAD), to activate molecular oxygen for insertion into the substrate. nih.gov While a specific role for an FMO in the direct biosynthesis of this compound is not established, these enzymes are key players in the broader metabolic network of indole-containing compounds. mdpi.com

Terpene cyclases are responsible for catalyzing the intricate cyclization reactions of linear isoprenoid precursors to form the diverse carbocyclic skeletons of terpenoids. acs.org In the biosynthesis of complex indole alkaloids, such as the terpenoid indole alkaloids, terpene cyclases play a crucial role in forming the terpene portion of the molecule, which is subsequently coupled to a tryptamine-derived unit. biocyclopedia.com For example, in the biosynthesis of paxilline, a fungal indole diterpene, a terpene cyclase is involved in the cyclization of geranylgeranyl pyrophosphate (GGPP). nih.gov The resulting cyclic terpene can then react with an indole derivative. This highlights how different biosynthetic pathways can converge to create hybrid natural products.

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize peptides without the use of a ribosome template. nih.govacs.org These enzymatic assembly lines are responsible for the production of a vast array of bioactive peptides, including many that incorporate indole-containing amino acids like tryptophan. researchgate.net NRPS modules are responsible for the recognition, activation, and condensation of specific amino acids. nih.gov While this compound is a simpler tryptamine derivative and not a peptide, NRPSs are fundamental to the biosynthesis of more complex indole alkaloids, such as the diketopiperazine brevianamide F, which can be further modified by other enzymes like prenyltransferases. nih.govnih.gov

Table 2: Enzymatic Machinery in Indole and Tryptamine Biosynthesis

| Enzyme Class | Function | Example |

|---|---|---|

| Tryptophan Decarboxylase | Decarboxylation of L-tryptophan to tryptamine. wikipedia.org | Plant Tryptophan Decarboxylase nih.gov |

| Methyltransferases | Transfer of a methyl group from SAM to the indole ring. nih.gov | PsmD (C3-indole methyltransferase) uni-duesseldorf.denih.govresearchgate.net |

| Prenyltransferases | Attachment of isoprenoid moieties to the indole nucleus. nih.gov | FtmPT1 nih.gov |

| Flavin-Dependent Monooxygenases | Catalysis of oxidative transformations. nih.gov | - |

| Terpene Cyclases | Cyclization of isoprenoid precursors. acs.org | PaxB nih.gov |

| Non-Ribosomal Peptide Synthetases | Template-independent synthesis of peptides. nih.gov | ACV synthetase rsc.org |

Enzymatic Machinery in Indole and Tryptamine Biosynthesis

Methyltransferases and N-Methylation Pathways

N-methylation is a critical biochemical reaction in the metabolism and biosynthesis of many tryptamine derivatives, catalyzed by a class of enzymes known as methyltransferases. These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the nitrogen atom of the amine group in tryptamines. researchgate.netnih.gov This process can lead to the formation of secondary, tertiary, and quaternary amines, each with potentially distinct biological activities.

Indolethylamine-N-methyltransferase (INMT) is a key enzyme in this pathway, responsible for the N-methylation of tryptamine and structurally related compounds. researchgate.net The biosynthesis of N,N-dimethyltryptamine (DMT), for instance, is thought to occur through the double methylation of tryptamine, where INMT first catalyzes the formation of N-methyltryptamine (NMT) and subsequently DMT. researchgate.net While direct evidence for the specific N-methylation of this compound is not extensively documented, the structural similarity to tryptamine suggests it could be a substrate for INMT or other related N-methyltransferases. The presence of the methyl group on the indole ring at the 5-position may influence the binding affinity and catalytic efficiency of the enzyme.

In the broader context of indole alkaloid biosynthesis, particularly in plants, a diverse array of O- and N-methyltransferases have been identified. researchgate.net These enzymes play a crucial role in the vast chemodiversity of these natural products. researchgate.net For example, in the biosynthesis of the anticancer agent vinblastine (B1199706) in Catharanthus roseus, an N-methyltransferase is involved in the vindoline (B23647) pathway. nih.gov This highlights the evolutionary significance and functional diversity of methyltransferases in modifying indole structures.

The general pathway for the N-methylation of a tryptamine derivative can be summarized as follows:

| Step | Substrate | Enzyme | Product |

| 1 | Tryptamine Derivative | N-methyltransferase (e.g., INMT) | N-methyltryptamine Derivative |

| 2 | N-methyltryptamine Derivative | N-methyltransferase (e.g., INMT) | N,N-dimethyltryptamine Derivative |

Synthetic Biology Approaches to Indole Compound Production

Synthetic biology offers powerful tools for the production of novel indole compounds, including derivatives of this compound. These approaches often involve the engineering of microorganisms to harbor biosynthetic pathways for the desired molecules.

Combinatorial biosynthesis involves the mixing and matching of genes from different biosynthetic pathways to create novel molecules. This strategy can be applied to the production of new tryptamine analogs by introducing genes encoding for various tailoring enzymes, such as methyltransferases, hydroxylases, and halogenases, into a host organism that produces a core indole scaffold. researchgate.net For example, by introducing a library of methyltransferase genes into a strain engineered to produce this compound, it would be theoretically possible to generate a variety of N-methylated derivatives. The success of this approach hinges on the substrate flexibility of the introduced enzymes.

Mutasynthesis, or mutational biosynthesis, is a technique where a gene responsible for the synthesis of a specific precursor in a biosynthetic pathway is inactivated in a microorganism. The organism is then fed with a synthetic analog of that precursor, which it incorporates into the final product, resulting in a novel derivative. For the production of analogs of this compound, one could envision a strategy where an engineered microorganism is deficient in tryptophan synthesis. By supplying this organism with various substituted tryptophan analogs, it may be possible to generate a library of corresponding tryptamine derivatives, provided the downstream enzymes in the pathway are sufficiently promiscuous. nih.gov

| Approach | Description | Potential Application for this compound |

| Combinatorial Biosynthesis | Mixing and matching genes from different biosynthetic pathways to create novel compounds. researchgate.net | Introduction of various methyltransferase or hydroxylase genes into a host organism to produce modified derivatives. |

| Mutasynthesis | Inactivating a gene for a precursor and feeding the organism a synthetic analog. nih.gov | Using a tryptophan-synthesis-deficient microbial strain and feeding it with analogs of 5-methyltryptophan to generate novel indolylpropanamine structures. |

Preclinical Metabolism of Indolylpropanamine Structures

The preclinical metabolism of xenobiotics, including indolylpropanamine structures, is primarily carried out by enzyme systems in the liver. nih.gov The primary goal of these studies is to understand the biotransformation of a compound, which is a key determinant of its elimination and potential toxicity. nih.gov While specific metabolic data for this compound is limited, the metabolism of related indole and tryptamine derivatives provides a predictive framework.

The Cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of a vast array of compounds. mdpi.com For indole derivatives, CYPs can catalyze a variety of reactions, including hydroxylation, oxidation, and aromatization. nih.govnih.gov For instance, the indole ring can be hydroxylated at various positions, a common detoxification pathway. researchgate.net P450 enzymes like CYP2A6, CYP2C19, and CYP2E1 have been shown to be active in the oxidation of indole. nih.gov

In the case of 3-substituted indoles, such as 3-methylindole (B30407), P450-mediated dehydrogenation can lead to the formation of reactive 3-methyleneindolenine (B1207975) electrophiles. nih.govresearchgate.net A similar oxidation could potentially occur with this compound at the propylamino side chain or the indole ring itself. Aromatization of indoline (B122111) derivatives to indoles is another novel metabolic process catalyzed by P450 enzymes, with CYP3A4 showing high activity. nih.govresearchgate.net

Flavin-containing monooxygenases (FMOs) are another important class of drug-metabolizing enzymes that specialize in the oxidation of soft nucleophiles, such as amines and sulfides. nih.govwikipedia.org FMOs are known to metabolize various xenobiotics, converting them into more polar and readily excretable metabolites. wikipedia.org While CYPs are often the primary focus of drug metabolism studies, the contribution of FMOs can be significant and is sometimes underestimated. ucl.ac.uk

| Enzyme Family | Potential Biotransformations of this compound |

| Cytochrome P450 (CYP) | - Ring hydroxylation (e.g., at the 2, 4, 6, or 7-position) - Side-chain oxidation - Dehydrogenation of the side chain or indole ring nih.govnih.govresearchgate.net |

| Flavin-Containing Monooxygenase (FMO) | - N-oxidation of the primary amine to a hydroxylamine (B1172632) or nitrone nih.govresearchgate.netucl.ac.uk |

Formation of Reactive Intermediates

The metabolic processing of indole and tryptamine derivatives is a complex cascade, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the phase I metabolism of a vast array of xenobiotics and endogenous compounds. mdpi.comopenanesthesia.org These heme-containing monooxygenases catalyze the transformation of lipophilic compounds into more water-soluble metabolites, facilitating their excretion. openanesthesia.org In doing so, they often generate reactive intermediates, which are transient molecular species with higher reactivity than the parent compound.

The metabolism of tryptamine analogues typically involves several key oxidative pathways, including O-demethylation, hydroxylation, and N-dealkylation, all of which can lead to the formation of reactive species. nih.gov For instance, the metabolism of 5-methoxy-N,N-dialkyltryptamines involves these exact pathways, producing characteristic metabolites that retain the core structure of the parent drug. nih.gov The specific CYP isoenzymes involved are critical; studies have identified CYP1A2, CYP2C19, CYP2D6, and CYP3A4 as key players in the hydroxylation, O-demethylation, and N-dealkylation of various tryptamines. nih.govmdpi.com The polymorphic nature of these enzymes, particularly CYP2D6, can lead to significant interindividual variations in metabolism, affecting the pharmacokinetics and potential toxicity of these compounds. semanticscholar.org

One of the primary mechanisms for forming reactive intermediates from indole-containing structures is the creation of epoxides or arene oxides across the indole ring. This can occur during hydroxylation reactions catalyzed by CYP enzymes. nih.gov These epoxide intermediates are highly electrophilic and can covalently bind to cellular macromolecules if not detoxified. Another significant pathway involves the formation of iminium ions. The oxidation of the alkylamine side chain of tryptamines can generate these reactive species, which are electrophilic and can participate in further reactions, including the formation of adducts with cellular nucleophiles. The enzymatic N-methylation of tryptamine to form compounds like N,N-dimethyltryptamine (DMT) also proceeds through reactive intermediates. nih.gov

Furthermore, the indole ring itself can be oxidized. For example, CYP2A6, CYP2C19, and CYP2E1 can oxidize indole, a product of tryptophan metabolism by gut microbes, to form indoxyl. mdpi.com The biosynthesis of complex indole alkaloids like strychnine (B123637) also involves oxidation steps by cytochrome P450 enzymes that create reactive intermediates, leading to intricate molecular rearrangements. wikipedia.org These metabolic activations are not merely detoxification steps but are fundamental to the compound's biological activity and potential interactions within the organism.

| Metabolic Reaction | Enzyme Family/Isoform | Potential Reactive Intermediate | Parent Compound Class | Reference |

|---|---|---|---|---|

| Hydroxylation | CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Arene Oxides, Hydroxylated Derivatives | Tryptamines | nih.govmdpi.com |

| O-Demethylation | CYP2C19, CYP2D6 | Phenolic Metabolites | 5-Methoxy-tryptamines | nih.gov |

| N-Dealkylation | CYP2C19, CYP2D6, CYP3A4 | Primary/Secondary Amines, Aldehydes | N,N-dialkyltryptamines | nih.gov |

| Indole Ring Oxidation | CYP2A6, CYP2C19, CYP2E1 | Indoxyl, Epoxides | Indole | mdpi.com |

| N-Methylation | N-methyltransferase | Iminium Ions | Tryptamine, Serotonin (B10506) | nih.gov |

Metabolomics Applications in Understanding Indole Derivative Fate

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool for elucidating the complex fate of indole derivatives in biological systems. creative-proteomics.com By employing advanced analytical techniques such as mass spectrometry (MS) coupled with separation methods like gas chromatography (GC) or liquid chromatography (LC), researchers can perform qualitative and quantitative analysis of a wide range of metabolites simultaneously. nih.govnih.gov This provides a detailed snapshot of the metabolic pathways involved and how they are influenced by various factors.

Metabolomic approaches are particularly powerful for identifying and tracking the biotransformation of tryptamine derivatives. Studies have successfully used GC-MS, LC-MS, and tandem MS (MS/MS) to analyze urine and blood samples, identifying numerous phase I and phase II metabolites of novel psychoactive tryptamines. nih.govnih.gov For example, a comprehensive analysis of rat urine after administration of specific tryptamine analogues revealed dozens of metabolites generated through O-demethylation, hydroxylation, N-dealkylation, and subsequent glucuronidation and sulfation. nih.gov Such studies are crucial for identifying reliable biomarkers of exposure in forensic and clinical toxicology. nih.govmdpi.com

In the context of the gut microbiome, metabolomics has been instrumental in understanding the production and influence of indole derivatives. metabolon.com The gut microbiota metabolizes dietary tryptophan into a variety of indolic compounds, including indole, indole-3-acetic acid, and indole-3-propionic acid. nih.govmetabolon.com Targeted metabolomics methods have been developed to rapidly analyze these bacterial indole pathway metabolites, revealing how their concentration and distribution can differentiate between bacterial strains and may be associated with health conditions. nih.gov By profiling the metabolome of bacterial culture supernatants, researchers can identify specific indole derivatives that may act as signaling molecules, influencing host-microbe interactions and host immune responses. nih.govmetabolon.com

Furthermore, metabolomic profiling allows for a broader understanding of metabolic diversity. By analyzing the relative concentrations of various tryptophan catabolites, principal component analysis (PCA) can be used to identify distinct metabolic clusters and highlight significant variations in the indole pathway among different bacteria. nih.govresearchgate.net This systems-level view helps to characterize how microbial communities process tryptophan and produce a unique chemical signature of indole derivatives, ultimately providing insight into their collective impact on host physiology and health. metabolon.comresearchgate.net

| Application Area | Analytical Techniques | Key Findings | Reference |

|---|---|---|---|

| Drug Metabolism | GC-MS, LC-MS/MS, LC-HR-MS/MS | Identification of Phase I (oxidation, hydroxylation) and Phase II (glucuronidation, sulfation) metabolites of tryptamines in urine. | nih.govnih.gov |

| Biomarker Discovery | LC-MS, GC-MS | Detection of stable, principal metabolites in biological fluids to serve as indicators of parent drug exposure. | semanticscholar.orgmdpi.com |

| Gut Microbiome Analysis | Targeted LC-PRM (Parallel Reaction Monitoring) | Revealed significant metabolic diversity in indole derivatives among different bacterial strains. | nih.gov |

| Host-Microbe Interactions | Quadrupole-Orbitrap MS | Profiling of bacterial supernatants to identify indole derivatives that modulate host immune responses via the Aryl Hydrocarbon Receptor (AhR). | nih.gov |

| Bacterial Characterization | PCA of relative metabolite concentrations | Use of indole derivative profiles to differentiate bacterial genera, species, and strains. | researchgate.net |

In Vitro Pharmacological Profile of this compound Remains Undocumented in Publicly Available Scientific Literature

Following an extensive review of scientific databases and published research, it has been determined that specific in vitro pharmacological data for the compound this compound is not available in the public domain. Comprehensive searches for binding affinity, functional activity, and modulation of monoamine transporters for this specific molecule yielded no direct research findings.

The requested detailed analysis of the molecular pharmacology and receptor interaction profiles for this compound cannot be provided, as the necessary experimental data has not been published. This includes its interaction with the following specified targets:

Serotonin (5-HT) Receptor Subtypes (5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT7)

Dopamine Receptor Subtypes (e.g., D3R)

Adrenergic Receptor Subtypes (e.g., α2A, α2B, α2C)

Trace Amine-Associated Receptors (TAAR1)

Other Receptor Systems (Opioid Receptors, Histamine H1, Bradykinin B2)

Monoamine Transporters

While the broader class of indolealkylamines and tryptamine derivatives, to which this compound belongs, has been studied for interactions with these targets, no studies have specifically characterized the binding profile or functional activity of this particular compound. Therefore, the creation of data tables and a detailed discussion of its molecular pharmacology as requested is not possible without the foundational scientific research.

Molecular Pharmacology and Receptor Interaction Profiles

Modulation of Monoamine Transporters

Serotonin (B10506) Transporter Inhibition and Selectivity

No studies were identified that evaluated the inhibitory activity (IC₅₀ or Kᵢ values) of 3-(5-Methyl-3-indolyl)-1-propanamine at the serotonin transporter (SERT). Therefore, its potency and selectivity for SERT remain uncharacterized.

Norepinephrine (B1679862) Transporter Inhibition and Selectivity

There is no published data on the inhibitory effects of this compound on the norepinephrine transporter (NET). Its potential as a NET inhibitor and its selectivity over other monoamine transporters have not been determined.

Enzyme Interaction and Modulation Studies

No specific data exists in the current body of scientific literature regarding the modulatory effects of this compound on the enzymes 5-lipoxygenase, soluble epoxide hydrolase, acetylcholinesterase, butyrylcholinesterase, or the STING pathway. While related indole (B1671886) compounds have been investigated for such activities, these findings cannot be directly attributed to this compound. nih.govnih.govmdpi.com

5-Lipoxygenase (5-LOX) Inhibition

The inhibitory potential of this compound against 5-lipoxygenase (5-LOX) has not been reported. Research on other indole-based structures as 5-LOX inhibitors exists, but data for this specific compound is not available. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

There are no findings in the scientific literature to suggest that this compound has been evaluated as an inhibitor of soluble epoxide hydrolase (sEH).

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity have not been documented. A study on a conjugate of Indole-3-propionic acid (a structurally related carboxylic acid, not an amine) showed some inhibitory activity against these enzymes, but this cannot be extrapolated to the title compound. nih.gov

Stimulator of Interferon Genes (STING) Inhibition

There is no information available to indicate that this compound has been investigated for its potential to inhibit the Stimulator of Interferon Genes (STING) pathway.

Structure Activity Relationship Sar and Computational Structural Biology

Systematic SAR Investigations of Indolylpropanamine Analogs

Systematic investigations into the structure-activity relationships of indolylpropanamine analogs have revealed key structural features that govern their biological activity. These studies typically involve the synthesis of a series of related compounds and the evaluation of their effects in biological assays.

Influence of Indole (B1671886) Ring Substitutions on Biological Activity (e.g., Methyl Group Position, Halogenation, Phenyl Substitution)

Modifications to the indole ring of indolylpropanamine analogs have a profound impact on their biological activity. The position and nature of substituents can significantly alter the affinity and selectivity of these compounds for their molecular targets.

The position of a methyl group on the indole ring is a critical determinant of activity. While the 5-methyl substitution, as seen in the parent compound, is often associated with potent activity, the placement of methyl groups at other positions can lead to varied effects. For instance, in some series of indole derivatives, the presence of a methyl group can enhance cytotoxicity in cancer cells. mdpi.com The introduction of a methyl group at the R1 position of certain indole structures has been shown to significantly enhance inhibitory activity against specific biological targets. nih.gov

Halogenation of the indole ring is a common strategy to modulate the electronic properties and lipophilicity of the molecule, which in turn affects biological activity. The presence of halogen substituents on the indole ring is known to profoundly influence the biological profile of marine indole alkaloids. researchgate.net Bromine is a common halogen found in naturally occurring marine indole derivatives, often at the C-5 and C-6 positions. researchgate.net In synthetic analogs, the introduction of halogens can lead to compounds with significant antibacterial and antifungal activities. nih.govresearchgate.net For example, studies on halogenated quinone imines have shown that compounds with a greater number of chlorine atoms exhibit higher insecticidal, fungicidal, and herbicidal activity. researchgate.net

Phenyl substitution on the indole ring can also significantly impact biological activity. In a series of 3-methyl-2-phenyl-1-substituted-indole derivatives, which are analogs of indomethacin, the presence of the phenyl group was a key feature for their anti-inflammatory and analgesic activities. nih.gov The substitution pattern on this phenyl ring further modulates the activity. For instance, in a series of benzothiazole-phenyl analogs, trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes. nih.gov Furthermore, in a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, substitutions on the 3-phenyl group were explored to improve potency and selectivity as monoamine reuptake inhibitors. nih.gov

The following table summarizes the influence of various indole ring substitutions on the biological activity of indolylpropanamine analogs and related indole compounds.

| Substitution | Position | General Effect on Biological Activity | Reference(s) |

| Methyl | 5-position | Often associated with potent activity. | nih.gov |

| Other positions | Can modulate activity, with some positions increasing cytotoxicity. | mdpi.com | |

| R1 position | Can significantly enhance inhibitory activity. | nih.gov | |

| Halogen (e.g., Br, Cl) | 5- and 6-positions | Profoundly influences biological activity, often enhancing it. | researchgate.net |

| Various | Can confer significant antibacterial and antifungal properties. | nih.govresearchgate.net | |

| Phenyl | 2-position | Can lead to potent anti-inflammatory and analgesic activity. | nih.gov |

| 3-position | Substitutions on the phenyl ring can improve potency and selectivity. | nih.gov |

Impact of Propanamine Side-Chain Modifications and Linker Variations

Modifications to the propanamine side-chain and the linker connecting it to the indole nucleus are crucial for optimizing the interaction of these compounds with their biological targets.

The propanamine side-chain itself can be altered in several ways. Elongating the alkyl linker between an amide group and an aliphatic ring in a series of tryptophanamide-based compounds produced potent inhibitors of certain enzymes. nih.gov This suggests that the length and flexibility of the side chain are important for proper orientation within the binding pocket.

Linker variations between the indole core and the amine group have been shown to be pivotal in modulating both physicochemical properties and biological activities. acs.org In the development of dual-acting agonists, the chemistry of the linker significantly influenced the kinetic solubility of the conjugates. acs.org For example, replacing an ester linkage with a more stable amide linker has been shown to improve interactions with key residues in the target protein. mdpi.com The nature of the linker can also be modified in terms of its rigidity and the functional groups it contains. For instance, in a series of indole-2-one derivatives, the linker between the phenyl and indole-2-one moieties was modified with an amino group to develop alternative anti-inflammatory agents. researchgate.net

The table below outlines the impact of side-chain modifications and linker variations on the biological activity of indolylpropanamine analogs and related compounds.

| Modification | Type | General Effect on Biological Activity | Reference(s) |

| Propanamine Side-Chain | Elongation of alkyl linker | Can produce more potent inhibitors. | nih.gov |

| Linker Variation | Amide vs. Ester | Amide linkers can improve interactions with target residues. | mdpi.com |

| Linker Chemistry | Significantly influences kinetic solubility and biological activity. | acs.org | |

| Amino group in linker | Can be used to develop alternative anti-inflammatory agents. | researchgate.net |

Stereochemical Considerations and Enantiomeric Potency

Stereochemistry plays a critical role in the biological activity of chiral molecules like 3-(indolyl)-1-propanamine analogs. The three-dimensional arrangement of atoms can lead to significant differences in the pharmacological properties of enantiomers.

The two enantiomers of a chiral drug can exhibit substantial differences in their bioavailability, metabolism, potency, and selectivity for their biological targets. acs.org Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to undesirable side effects. acs.org This principle of enantiomeric potency is highly relevant to indolylpropanamine derivatives.

For example, in a series of 1-aryl-3-(4-aryl-piperazin-1-yl)-propan-1-ol derivatives, which share a similar 3-carbon chain with an amine, the (S)-enantiomer was found to be more potent than the (R)-enantiomer. The development of methods for the enantioselective synthesis of 3-arylindole atropisomers highlights the importance of controlling stereochemistry to obtain biologically active compounds. oaepublish.com In the case of certain 5-HT1A receptor agonists, a slight degree of enantioselectivity for the S enantiomers was observed in terms of receptor activation. unimore.it

The following table summarizes the key stereochemical considerations for indolylpropanamine analogs.

| Stereochemical Aspect | Observation | Significance | Reference(s) |

| Enantiomeric Potency | One enantiomer is often more potent than the other. | Highlights the importance of synthesizing single, active enantiomers. | acs.org |

| Enantioselectivity | Receptors can exhibit preferential binding to one enantiomer. | Crucial for designing drugs with improved therapeutic indices. | unimore.it |

| Synthetic Control | Methods for enantioselective synthesis are vital. | Allows for the production of the desired, more active stereoisomer. | oaepublish.com |

Computational Approaches to Ligand-Target Interactions

Computational methods have become indispensable in drug discovery and development, providing insights into the molecular interactions between ligands and their biological targets. Molecular docking and molecular dynamics simulations are two powerful techniques used to study these interactions for indolylpropanamine analogs.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method allows for the prediction of the binding mode and affinity of a ligand for its target.

For indole derivatives, molecular docking studies have been successfully employed to understand their interactions with various receptors, including serotonin (B10506) receptors. researchgate.netmdpi.com These simulations can identify key interactions, such as hydrogen bonds and pi-stacked interactions, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies of certain indole compounds with the 5-HT1A serotonin receptor revealed interactions with key residues like ASP 116 and PHE 361. researchgate.net In another study, the protonated nitrogen of the piperazine (B1678402) ring in a series of benzo[b]thiophene derivatives was shown to form a hydrogen bond with D116 in the 5-HT1A receptor. mdpi.com The binding energies calculated from docking simulations can also help to prioritize compounds for synthesis and biological testing. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the movement of the ligand and protein over time. nih.govyoutube.comnih.gov This technique provides valuable insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. plos.org

MD simulations have been instrumental in understanding the activation mechanisms of receptors targeted by indolylpropanamine analogs, such as the 5-HT2A receptor. nih.govmdpi.com These simulations can reveal how the binding of an agonist or antagonist induces specific conformational changes in the receptor, leading to its activation or inactivation. nih.govmdpi.com For instance, MD simulations of the 5-HT2A receptor have shown that the interaction of an agonist with specific residues on transmembrane helix 5 (TM5) can trigger significant conformational changes. nih.gov The stability of the protein-ligand complex and the strength of their interactions can be further validated by analyzing parameters such as root-mean-square deviation (RMSD), radius of gyration (Rg), and the number of hydrogen bonds over the simulation time. plos.org

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties

Detailed research and data for 3-(5-Methyl-3-indolyl)-1-propanamine are not available in the provided search results. The following describes the methodologies and potential findings from such a study.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules. These calculations provide insights into molecular stability, reactivity, and intermolecular interactions, which are crucial for understanding the structure-activity relationship (SAR).

For a molecule like this compound, DFT calculations would typically be employed to determine a range of electronic property descriptors. The geometry of the molecule would first be optimized to find its most stable three-dimensional conformation. From this optimized structure, key electronic parameters can be calculated.

These parameters often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive and can be more readily involved in charge transfer interactions, which is often relevant for receptor binding.

Other calculated properties would include ionization potential, electron affinity, electronegativity, chemical hardness, and the dipole moment. These values help to build a comprehensive electronic profile of the molecule, predicting its behavior in a biological environment and its potential interaction with receptor sites. An analysis of the molecular electrostatic potential (MEP) map would further reveal the charge distribution and identify the regions most likely to be involved in electrophilic or nucleophilic interactions, such as hydrogen bonding with receptor residues.

Table 1: Hypothetical Electronic Properties of this compound calculated by DFT

| Property | Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

| Electronegativity (χ) | Data not available | eV |

| Chemical Hardness (η) | Data not available | eV |

| Dipole Moment | Data not available | Debye |

This table is for illustrative purposes only. No specific data for this compound was found.

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Elucidation

No Cryo-EM studies involving this compound were found in the provided search results. This section describes the application of the technique for such a purpose.

Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique in structural biology that allows for the determination of high-resolution 3D structures of biological macromolecules in their near-native states. For a compound like this compound, Cryo-EM would be instrumental in visualizing its precise binding mode within the ligand-binding pocket of its target receptor, such as a serotonin or other G protein-coupled receptor (GPCR).

The process would involve preparing a sample of the purified and stabilized receptor-ligand complex, which is then rapidly frozen in a thin layer of vitreous (non-crystalline) ice. This vitrification process preserves the complex's native conformation. A transmission electron microscope is then used to capture thousands of two-dimensional images of the randomly oriented particles. Computational software processes these images to reconstruct a three-dimensional density map of the complex.

A high-resolution Cryo-EM structure would reveal the specific amino acid residues in the receptor that interact with this compound. It would detail the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding. This structural information is invaluable for understanding the basis of the ligand's affinity and efficacy, providing a precise blueprint for rational drug design and the development of new molecules with improved pharmacological profiles. It can also elucidate the conformational changes the receptor undergoes upon ligand binding to initiate a signaling cascade.

Table 2: Hypothetical Cryo-EM Structural Data for a Receptor Complex with this compound

| Parameter | Details |

| PDB ID | Not available |

| EMDB ID | Not available |

| Receptor Target | Not available |

| Resolution | Not available |

| Key Interacting Residues | Not available |

| Ligand Conformation | Not available |

This table is for illustrative purposes only. No specific data for this compound was found.

Preclinical Biological Activities in in Vitro and in Vivo Models

Anticancer and Cytotoxicity Research in Cell Culture Models

While direct studies on the anticancer and cytotoxic effects of 3-(5-Methyl-3-indolyl)-1-propanamine are limited, research on closely related indole (B1671886) derivatives suggests potential in this area. The indole scaffold is a key component of numerous natural and synthetic molecules with demonstrated antitumor properties. nih.govresearchgate.net

One study investigated the effects of 3-methylindole (B30407) (skatole) on splenotoxicity. It was found that 3-methylindole caused a dose-dependent decrease in splenic weight and the number of nucleated splenic cells in rats. nih.gov In vitro exposure of rat and mouse splenic cells to 3-methylindole also resulted in toxic changes. nih.gov

Other research has focused on more complex indole derivatives. For instance, a series of novel 3-(indol-1-yl)prop-1-yn-1-yl-substituted phthalazines and related azines were synthesized and showed significant tumor cell-growth inhibition in an in-vitro assay. mdpi.com Similarly, new amide conjugates of 5,11-dimethyl-5H-indolo[2,3-b]quinoline demonstrated dose-dependent effectiveness against both normal and metastatic pancreatic cancer cells. mdpi.com Another study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives found that one of the compounds exhibited potent activities against HeLa, MCF-7, and HT-29 cancer cell lines. rsc.org Mechanistic studies revealed that this compound induced cell apoptosis, arrested the cell cycle in the G2/M phase, and inhibited tubulin polymerization. rsc.org

Furthermore, the cytotoxic action of a 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid derivative was evaluated on various cell lines, including murine macrophages (J774.2), normal mouse embryonic fibroblasts (NIH 3T3), and human epidermal keratinocytes (HaCaT). mdpi.com The compound showed the strongest impact on J774.2 cells with an IC50 of 98 μM. mdpi.com

The cytotoxicity of various 3-substituted propylamines has also been investigated. In a study on MDBK cells, these compounds were classified into two groups based on their IC50 values, with some exhibiting cytotoxicity at concentrations around 0.1 mM. nih.gov

Table 1: Cytotoxicity of Indole Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | HeLa | 0.52 μM | rsc.org |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | MCF-7 | 0.34 μM | rsc.org |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | HT-29 | 0.86 μM | rsc.org |

| 9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline (2) | AsPC-1 | 336.5 nM | mdpi.com |

| 9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline (2) | BxPC-3 | 347.5 nM | mdpi.com |

Neuroprotective Activity Investigations

Tryptamine (B22526) derivatives have been shown to interact with various receptors in the central nervous system. For instance, 5-methyltryptamine (B158209) has been identified as a potent non-competitive N-methyl-d-aspartate (NMDA) receptor blocker, with an IC50 of 12 μM for inhibiting [3H]MK-801 binding to rat hippocampal membranes. meduniwien.ac.at The NMDA receptor is a key player in synaptic plasticity and neuronal function, and its modulation can have neuroprotective effects.

Furthermore, some tryptamines, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have been described as having neuroprotective and neuroplasticity-promoting properties. nih.gov These effects may be mediated through interactions with serotonin (B10506) receptors, such as the 5-HT1A and 5-HT2A subtypes. nih.gov N,N-Dimethyltryptamine (NN-DMT) has also been shown to stimulate neuroplasticity by activating 5-HT2A receptors, which could enhance neuronal resilience. mdpi.com In a study using a C. elegans model of Alzheimer's disease, the combination of Apigenin and NN-DMT produced a synergistic reduction in locomotor defects. mdpi.com

Anti-inflammatory and Immunomodulatory Effects (e.g., Cytokine Modulation)

The indole nucleus is present in compounds known to possess anti-inflammatory properties. While specific studies on this compound are lacking, research on related structures provides some insights into its potential immunomodulatory and anti-inflammatory activities.

For example, a study on an N-acylhydrazone derivative of indole, N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide, demonstrated in vivo anti-inflammatory potential. mdpi.com In a carrageenan-induced peritonitis model, this compound significantly inhibited leukocyte migration into the peritoneal cavity. mdpi.com It also showed anti-inflammatory activity in a subcutaneous air pouch model induced by carrageenan, with a 66% reduction in cell migration. mdpi.com

Some tryptamine derivatives, such as 5-MeO-DMT, are suggested to have anti-inflammatory and immune-regulatory properties, which may be mediated through the regulation of microglial functions and the indirect inhibition of NF-κB signaling and pro-inflammatory cytokine production. nih.gov Additionally, a patent application has disclosed compositions containing a 5HT2A agonist, such as a tryptamine, for reducing inflammation. google.com

In vitro studies on other heterocyclic compounds have also demonstrated immunomodulatory effects. For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was found to stimulate the proliferation of lymphocytes and increase the production of the anti-inflammatory cytokine IL-1β. nih.gov Another study on acenocoumarol, a vitamin K antagonist, showed that it could dose-dependently suppress the production of pro-inflammatory cytokines such as IFN-γ and TNF-α in stimulated peripheral blood mononuclear cells. nih.gov

Antimicrobial and Antitubercular Activity Assessments

The indole scaffold is a well-established pharmacophore in the development of antimicrobial and antitubercular agents. nih.govnih.gov A variety of indole derivatives have demonstrated significant activity against a range of microbial pathogens, including Mycobacterium tuberculosis.

Several studies have highlighted the antimicrobial potential of indole-containing compounds. For example, a series of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing better activity than ampicillin (B1664943) and streptomycin. nih.gov Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives reported significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Mycobacterium smegmatis, and Candida albicans. mdpi.com Tris(1H-indol-3-yl)methylium salts have also been investigated as novel antimicrobial agents, showing high activity against both antibiotic-sensitive and -resistant bacteria. mdpi.com

In the context of antitubercular activity, numerous indole derivatives have been synthesized and evaluated. One study reported on (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, which were screened for their activity against Mycobacterium tuberculosis H37Rv strain. researchgate.net Another research effort focused on novel oxindole (B195798) derivatives as potential anti-tubercular agents, with some analogues showing promising minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv. doi.org Specifically, compounds with a 3-fluorobenzoyl group and a 4-methoxy benzaldehyde (B42025) group demonstrated strong antitubercular activity. doi.org Furthermore, a series of N-(rimantadine)-indole-2-carboxamides also exhibited potent anti-TB activity, with some derivatives being equipotent or more potent than the first-line anti-TB drug ethambutol. rsc.org

Table 2: Antitubercular Activity of Indole Derivatives

| Compound/Derivative | Target Organism | MIC Value | Reference |

|---|---|---|---|

| Oxindole derivative 9e | M. tuberculosis H37Rv | 1.56 μg/mL | doi.org |

| Oxindole derivative 13b | M. tuberculosis H37Rv | 3.125 μg/mL | doi.org |

| Oxindole derivative 13e | M. tuberculosis H37Rv | 3.125 μg/mL | doi.org |

Behavioral Pharmacology Studies in Animal Models

The structural relationship of this compound to tryptamine suggests that it may have effects on the central nervous system and behavior. Research on various tryptamine derivatives has provided a basis for understanding the potential behavioral pharmacology of this compound.

Studies on tryptamines such as alpha-methyltryptamine (B1671934) (AMT), 5-methoxy-alpha-methyltryptamine (B72275) (5-MeO-AMT), and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) have shown that these compounds can inhibit locomotor activity and induce hallucinogenic-like behaviors, such as the head-twitch response (HTR), in mice. researchgate.net The HTR is considered a behavioral correlate of serotonin 5-HT2A receptor activation. nih.gov Indeed, pretreatment with a 5-HT2A receptor antagonist can block the HTR induced by these tryptamines. researchgate.net

Further research on 5-MeO-AMT has confirmed that it induces the HTR through the activation of 5-HT2A receptors in the prefrontal cortex. nih.gov Interestingly, this compound did not induce locomotor sensitization, conditioned place preference, or self-administration in mice, suggesting a low potential for abuse. nih.gov

The broader class of psychedelic tryptamines is known to produce profound changes in perception, cognition, and mood, with their effects being largely attributed to the activation of 5-HT2A receptors. researchgate.netnih.gov These compounds have been shown to have antidepressant-like behavioral effects in animal models, which are also mediated by 5-HT2A receptors. researchgate.net

Table 3: Behavioral Effects of Tryptamine Derivatives in Animal Models

| Compound | Animal Model | Behavioral Effect | Receptor Implication | Reference |

|---|---|---|---|---|